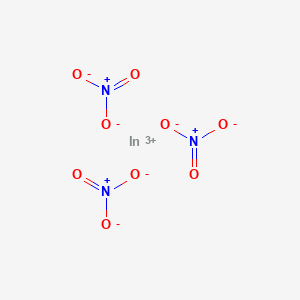
Indium nitrate
Cat. No. B8816196
M. Wt: 300.83 g/mol
InChI Key: LKRFCKCBYVZXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06099982
Procedure details


Metallic indium of 4N (99.99%) purity was dissolved in hot nitric acid to obtain a solution of indium nitrate. The solution was diluted to have a concentration of In of 100 g/L. Maintaining the solution of indium nitrate at a temperature in the range of 35-40° C., ammonium carbonate as a neutralisation precipitant was added thereto in an amount 1.5 times the equivalent weight to obtain a precipitate, which was separated from the solution and washed by using a filter press, and the precipitate was dried in an air atmosphere at 150° C. for 15 hours, followed by crushing the dried product with a hammer mill.


Name
Identifiers


|
REACTION_CXSMILES
|
[In:1].[N+:2]([O-:5])([OH:4])=[O:3]>>[N+:2]([O-:5])([O-:4])=[O:3].[In+3:1].[N+:2]([O-:5])([O-:4])=[O:3].[N+:2]([O-:5])([O-:4])=[O:3] |f:2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[In]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])[O-].[In+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
